Cas no 2034400-38-7 (N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide)

N-Ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide is a specialized organic compound featuring a trifluoromethyl-substituted pyridine moiety linked to an azetidine carboxamide scaffold. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and agrochemical research. The azetidine ring contributes to conformational rigidity, potentially improving binding affinity in target interactions. This compound is particularly useful in the development of bioactive molecules, including pharmaceuticals and crop protection agents, due to its balanced physicochemical properties and structural versatility. Its synthetic accessibility further supports its utility in exploratory research and lead optimization.
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide structure
2034400-38-7 structure
Product Name:N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide
CAS No:2034400-38-7
MF:C12H14F3N3O2
MW:289.25367307663
CID:5335401
Update Time:2025-10-30

N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-Azetidinecarboxamide, N-ethyl-3-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
    • N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide
    • Inchi: 1S/C12H14F3N3O2/c1-2-16-11(19)18-6-8(7-18)20-10-5-3-4-9(17-10)12(13,14)15/h3-5,8H,2,6-7H2,1H3,(H,16,19)
    • InChI Key: GMKOUAATHXJCMP-UHFFFAOYSA-N
    • SMILES: N1(C(NCC)=O)CC(OC2=NC(C(F)(F)F)=CC=C2)C1

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Additional information on N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide

Introduction to N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide (CAS No. 2034400-38-7)

N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 2034400-38-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The molecular structure of N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide incorporates several key functional groups that contribute to its reactivity and potential therapeutic applications. The presence of a trifluoromethyl group at the 6-position of the pyridine ring enhances the compound's metabolic stability and lipophilicity, which are crucial factors in drug design. Additionally, the azetidine ring introduces a cyclic amide moiety, which is known to interact favorably with biological targets, particularly enzymes and receptors involved in various disease pathways.

Recent advancements in medicinal chemistry have highlighted the importance of N-heterocyclic compounds in the development of novel therapeutics. The N-ethyl substituent in this molecule not only influences its solubility and bioavailability but also plays a role in modulating its interaction with biological targets. This compound's design reflects a sophisticated approach to balancing multiple pharmacokinetic and pharmacodynamic properties, which are essential for achieving optimal therapeutic efficacy.

One of the most compelling aspects of N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide is its potential application in addressing neurodegenerative diseases. Studies have shown that molecules containing similar structural motifs can interact with key enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. The pyridine ring, in particular, has been extensively studied for its ability to modulate neurotransmitter systems, offering a promising avenue for developing treatments that target cognitive dysfunction.

The azetidine carboxamide moiety is another critical feature of this compound that contributes to its biological activity. This structural element has been demonstrated to exhibit inhibitory effects on various enzymes, including those involved in inflammation and oxidative stress pathways. These pathways are often dysregulated in chronic diseases, making such compounds attractive candidates for therapeutic intervention. The combination of these features makes N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide a versatile scaffold for further derivatization and optimization.

In the realm of drug discovery, the synthesis and characterization of novel compounds like N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide are essential for expanding the chemical toolbox available to researchers. The use of advanced synthetic methodologies has enabled the efficient preparation of complex molecules with high precision, allowing for detailed structural elucidation and mechanistic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming the identity and purity of this compound.

The potential therapeutic applications of N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide extend beyond neurodegenerative diseases. Preliminary studies suggest that it may also have utility in treating conditions such as cancer and inflammatory disorders. The trifluoromethyl group, known for its ability to enhance binding affinity and metabolic stability, makes this compound particularly interesting for developing small-molecule inhibitors targeting cancer-related kinases and other enzymes. Additionally, the azetidine ring has shown promise in modulating inflammatory pathways, offering a potential strategy for managing chronic inflammatory diseases.

The development of novel pharmaceuticals relies heavily on understanding the relationship between molecular structure and biological activity. Computational modeling and high-throughput screening techniques have become indispensable tools in this process, allowing researchers to predict how different structural modifications will affect a compound's biological profile. N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide serves as an excellent example of how these tools can be used to guide the design of molecules with enhanced therapeutic potential.

As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yloxy}azetidine -1-carboxamide will play an increasingly important role in drug development pipelines. The combination of innovative synthetic strategies with cutting-edge biophysical techniques ensures that researchers can rapidly assess the potential of new molecules and bring them closer to clinical application. The continued exploration of such compounds holds great promise for addressing unmet medical needs across multiple therapeutic areas.

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